molecular formula C15H12Cl2N2O4 B14738617 N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine CAS No. 5375-38-2

N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine

Katalognummer: B14738617
CAS-Nummer: 5375-38-2
Molekulargewicht: 355.2 g/mol
InChI-Schlüssel: ZNTWYRFZTBMIBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine is a complex organic compound characterized by the presence of dichlorophenyl and dimethoxy-nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine typically involves the condensation of 2,4-dichloroaniline with 4,5-dimethoxy-2-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro and quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4-dichlorophenyl)-1-(4,5-dimethoxyphenyl)methanimine
  • N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)ethanimine

Uniqueness

N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine is unique due to the presence of both dichlorophenyl and dimethoxy-nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

5375-38-2

Molekularformel

C15H12Cl2N2O4

Molekulargewicht

355.2 g/mol

IUPAC-Name

N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine

InChI

InChI=1S/C15H12Cl2N2O4/c1-22-14-5-9(13(19(20)21)7-15(14)23-2)8-18-12-4-3-10(16)6-11(12)17/h3-8H,1-2H3

InChI-Schlüssel

ZNTWYRFZTBMIBB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C=NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.